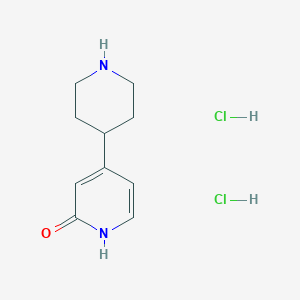

4-(4-Piperidinyl)-2(1H)-pyridinone dihydrochloride

Description

Properties

IUPAC Name |

4-piperidin-4-yl-1H-pyridin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c13-10-7-9(3-6-12-10)8-1-4-11-5-2-8;;/h3,6-8,11H,1-2,4-5H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOWJSWKPCEYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=O)NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Piperidinyl)-2(1H)-pyridinone dihydrochloride, a compound with notable pharmacological properties, has garnered attention for its potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound is characterized by its piperidine and pyridinone moieties, which contribute to its biological activity. Its chemical formula is with a molecular weight of approximately 251.15 g/mol .

The biological activity of this compound is primarily linked to its interaction with various biological targets. This compound is a potent inhibitor of specific enzymes and receptors involved in cellular signaling pathways. The presence of the piperidinyl group enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown efficacy in inhibiting enzymes related to metabolic pathways, which can lead to therapeutic effects in various diseases .

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against Gram-positive bacteria, particularly Staphylococcus aureus .

Biological Activity Data

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various derivatives of pyridine compounds, including this compound. The results indicated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against S. aureus, demonstrating significant antibacterial activity .

Case Study 2: Enzyme Targeting

In research focusing on enzyme inhibitors, the compound was identified as a selective inhibitor of the enzyme CH24H, with an IC50 value of 8.5 nM. This suggests its potential as a therapeutic agent in conditions where CH24H plays a critical role .

Research Findings

Research has highlighted the compound's role in various biological processes:

- Cell Signaling : It acts on pathways involving cell proliferation and apoptosis, making it a candidate for cancer therapy.

- Neuroprotective Effects : Some studies suggest that derivatives may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(4-Piperidinyl)-2(1H)-pyridinone dihydrochloride, and how do they influence experimental design?

- Answer : The compound has a molecular formula of C₁₂H₁₇N₃O·2HCl and a molecular weight of 292.2 g/mol (CAS: 1286265-79-9). Its hydrochloride salt form enhances solubility in polar solvents, which is critical for in vitro assays. The absence of GHS classification (unlike structurally similar compounds) suggests low acute toxicity, but standard lab precautions (e.g., gloves, ventilation) are advised for handling .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇N₃O·2HCl | |

| Molecular Weight | 292.2 g/mol | |

| Solubility | Polar solvents (e.g., H₂O, DMSO) |

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer :

- Inhalation : Transfer to fresh air; monitor for respiratory discomfort .

- Skin contact : Remove contaminated clothing, rinse with water for 15 minutes .

- Storage : Keep in a cool, dry environment, avoiding incompatible materials (e.g., strong oxidizers) .

- Waste disposal : Follow institutional guidelines for halogenated organic salts to prevent environmental contamination .

Q. What are the recommended synthesis and purification methods for this compound?

- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions (e.g., piperidine derivatives with pyridinone scaffolds under alkaline conditions). A representative method includes:

- Step 1 : React 4-piperidinyl intermediates with activated pyridinone precursors in dichloromethane .

- Step 2 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve >99% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Methodological steps include:

- Replicate studies : Control buffer systems (e.g., PBS vs. Tris-HCl) to assess pH-dependent activity .

- Analytical validation : Use HPLC-MS to verify compound purity and rule out degradation products .

- Dose-response curves : Compare EC₅₀ values across multiple cell lines to identify cell-type-specific effects .

Q. What computational approaches are effective for optimizing reaction pathways involving this compound?

- Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal reaction conditions:

- Parameter tuning : Adjust solvent polarity (ε) and temperature to stabilize transition states .

- Machine learning : Train models on existing reaction databases to predict yields for novel derivatives .

Q. How does this compound compare to structurally similar piperidine-pyridinone derivatives in terms of reactivity and bioactivity?

- Answer : Comparative analysis reveals:

-

Reactivity : The dihydrochloride salt exhibits higher aqueous solubility than neutral analogs (e.g., 4-(1-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride) but lower thermal stability .

-

Bioactivity : Unlike 2-Chloro-4-(chloromethyl)pyridine hydrochloride, this compound lacks electrophilic sites, reducing nonspecific protein binding .

Compound Aqueous Solubility Thermal Stability This compound High Moderate 4-(1-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride Moderate High

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.